LDN-193188

Description

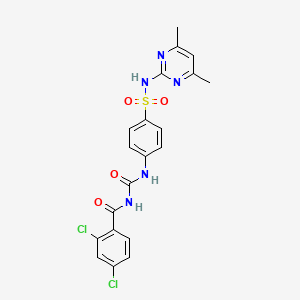

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTBDKMEUUNJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LDN-193188: A Technical Guide to a Potent ALK2 and ALK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193188 is a small molecule inhibitor that has garnered significant attention in the scientific community for its potent and selective inhibition of the Bone Morphogenetic Protein (BMP) type I receptors, Activin receptor-like kinase 2 (ALK2) and ALK3.[1][2] A derivative of Dorsomorphin, this compound offers improved potency and selectivity, making it an invaluable tool for dissecting the complexities of BMP signaling pathways.[3][4] Its ability to block these pathways has positioned it as a crucial research compound for studying a variety of biological processes and as a potential therapeutic agent for diseases characterized by aberrant BMP signaling, most notably Fibrodysplasia Ossificans Progressiva (FOP).[1]

Mechanism of Action

This compound exerts its effects by directly targeting the ATP-binding pocket of the intracellular kinase domain of ALK2 and ALK3. This competitive inhibition prevents the receptor from phosphorylating and activating its downstream targets, primarily the SMAD proteins 1, 5, and 8. Consequently, the nuclear translocation of the SMAD complex and subsequent gene transcription are blocked.

Bone Morphogenetic Proteins (BMPs) are growth factors that play critical roles in embryonic development and tissue homeostasis. The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), which complex with a common-mediator SMAD (Co-SMAD), typically SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes.

In addition to the canonical SMAD pathway, BMP signaling can also activate non-SMAD pathways, including the p38 mitogen-activated protein kinase (MAPK), ERK1/2, and Akt pathways. Studies have shown that this compound can effectively inhibit both the SMAD and non-SMAD signaling cascades induced by BMPs.

Canonical and Non-Canonical BMP Signaling Pathways.

The inhibitory action of this compound is selective for BMP type I receptors over the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7. This selectivity is a significant advantage over its parent compound, Dorsomorphin, and allows for more precise interrogation of BMP-specific signaling events.

Mechanism of this compound Inhibition on BMP Signaling.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency and selectivity.

| Target Kinase | IC50 (nM) | Assay Type |

| ALK1 | 0.8 | Kinase Assay |

| ALK2 | 0.8 | Kinase Assay |

| ALK3 | 5.3 | Kinase Assay |

| ALK6 | 16.7 | Kinase Assay |

| ALK4 | >500 | Cellular Assay |

| ALK5 | >500 | Cellular Assay |

| ALK7 | >500 | Cellular Assay |

Table 1: In Vitro Kinase Inhibitory Activity of this compound. Data compiled from multiple sources.

| Cellular Activity | IC50 (nM) | Cell Line |

| BMP4-mediated Smad1/5/8 activation | 5 | C2C12 |

| Transcriptional activity of ALK2 | 5 | C2C12 |

| Transcriptional activity of ALK3 | 30 | C2C12 |

Table 2: Cellular Inhibitory Activity of this compound. Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving this compound.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified ALK kinase.

-

Reagents and Materials:

-

Purified recombinant ALK2 or ALK3 kinase domain.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

-

Substrate (e.g., Myelin Basic Protein or a synthetic peptide).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

This compound stock solution in DMSO.

-

Phosphocellulose paper and stop buffer (e.g., 75 mM phosphoric acid).

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add varying concentrations of this compound (typically in a serial dilution) or DMSO as a vehicle control.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in the stop buffer.

-

Wash the phosphocellulose paper multiple times with the stop buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay: Alkaline Phosphatase Activity in C2C12 Cells

This assay is widely used to assess the osteogenic differentiation of C2C12 myoblast cells in response to BMP stimulation, a process inhibited by this compound.

-

Reagents and Materials:

-

C2C12 cells.

-

DMEM supplemented with 10% FBS and antibiotics.

-

Differentiation medium (DMEM with 2% FBS).

-

Recombinant human BMP4.

-

This compound stock solution in DMSO.

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

96-well plates.

-

Plate reader.

-

-

Procedure:

-

Seed C2C12 cells into 96-well plates at a density of 2,000-5,000 cells per well in growth medium and allow them to attach overnight.

-

Replace the growth medium with differentiation medium.

-

Treat the cells with a fixed concentration of BMP4 and varying concentrations of this compound. Include appropriate controls (vehicle only, BMP4 only).

-

Incubate the cells for 3-6 days to allow for differentiation.

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells using the cell lysis buffer.

-

Add the alkaline phosphatase substrate to the cell lysates and incubate at 37°C until a yellow color develops.

-

Measure the absorbance at 405 nm using a plate reader.

-

Normalize the alkaline phosphatase activity to total protein content or cell number in parallel wells to account for any cytotoxic effects of the treatments.

-

Workflow for the C2C12 Alkaline Phosphatase Assay.

Applications in Research and Drug Development

The potent and selective nature of this compound has made it a versatile tool in various research fields.

-

Fibrodysplasia Ossificans Progressiva (FOP): FOP is a rare genetic disorder caused by a gain-of-function mutation in the ALK2 gene, leading to progressive heterotopic ossification. This compound has been instrumental in preclinical studies, demonstrating its ability to prevent ectopic bone formation in mouse models of FOP. These studies have paved the way for the development of more selective ALK2 inhibitors for clinical use.

-

Cancer Research: The BMP signaling pathway has a context-dependent role in cancer, sometimes promoting and sometimes suppressing tumor growth. This compound has been used to investigate the role of ALK2/3 signaling in various cancers, including medulloblastoma and prostate cancer. For instance, in medulloblastoma, inhibition of ALK2/3 with this compound was shown to reduce stem-cell traits and promote cell differentiation, potentially sensitizing the tumor to chemotherapy.

-

Iron Homeostasis: BMP signaling, particularly through the ALK2/3-SMAD pathway, is a critical regulator of hepcidin, the master hormone of iron metabolism. This compound has been used to demonstrate that inhibiting this pathway can suppress hepcidin expression, thereby increasing iron availability. This has therapeutic implications for anemia of inflammation and other iron-related disorders.

-

Atherosclerosis: Research has indicated that this compound can reduce atherosclerosis. It has been shown to suppress hepcidin, increase macrophage cholesterol efflux, and reduce the formation of foam cells, which are key events in the development of atherosclerotic plaques.

-

Neuroscience: this compound has been utilized in the field of stem cell biology to direct the differentiation of human pluripotent stem cells towards specific neural lineages, such as neural progenitor cells and neural crest cells.

Conclusion

This compound is a powerful and selective pharmacological inhibitor of the BMP type I receptors ALK2 and ALK3. Its well-characterized mechanism of action, coupled with its demonstrated efficacy in a multitude of in vitro and in vivo models, has established it as an indispensable research tool. It continues to facilitate a deeper understanding of the physiological and pathological roles of BMP signaling and serves as a critical benchmark in the ongoing development of targeted therapies for diseases such as FOP, cancer, and disorders of iron metabolism. For professionals in drug development, this compound represents a key chemical scaffold from which novel, more selective, and clinically viable inhibitors can be designed.

References

Investigating Cancer Metastasis with LDN-193188: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The intricate signaling networks that govern metastatic progression present numerous targets for therapeutic intervention. One such pathway is the Bone Morphogenetic Protein (BMP) signaling cascade, which plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation has been implicated in cancer. LDN-193188 is a potent and selective small molecule inhibitor of BMP type I receptors, specifically ALK2 and ALK3. This technical guide provides an in-depth overview of the core methodologies and data related to the investigation of cancer metastasis using this compound, with a focus on its mechanism of action, relevant signaling pathways, and experimental applications.

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of this compound on cancer metastasis.

| Cell Line | Assay Type | Treatment | Concentration | Incubation Time | Result | Reference |

| MDA-MB-231 (ZNF217 overexpressing) | Cell Migration | LDN-193189 | Not specified in abstract | Not specified in abstract | Impaired ZNF217-dependent cell migration | [1] |

| MDA-MB-231 (ZNF217 overexpressing) | Cell Invasion | LDN-193189 | Not specified in abstract | Not specified in abstract | Impaired ZNF217-dependent cell invasion | [1] |

| Hela, Siha (Cervical Cancer) | Cell Migration (Scratch Assay) | LDN | 1.24 mg/mL (Hela), 1.83 mg/mL (Siha) | Not specified in abstract | Markedly reduced cell migration | [2] |

| Hela, Siha (Cervical Cancer) | Cell Invasion (Transwell Assay) | LDN | 1.24 mg/mL (Hela), 1.83 mg/mL (Siha) | Not specified in abstract | Significantly reduced number of invasive cells | [2] |

| Hela, Siha (Cervical Cancer) | Colony Formation Assay | LDN | Not specified in abstract | Not specified in abstract | Inhibited holoclone formation | [2] |

Table 1: In Vitro Effects of this compound on Cancer Cell Metastasis-Related Phenotypes. Note: Some studies refer to the compound as LDN-193189, which is a close analog of this compound. "LDN" in the context of the cervical cancer studies refers to Low-Dose Naltrexone, which is a different compound; this data is included for comparative context of migration/invasion assays but is not directly related to this compound.

| Animal Model | Cancer Type | Treatment | Dosage | Treatment Duration | Primary Outcome | Quantitative Result | Reference |

| Nude Mice | Breast Cancer (Bone Metastasis) | LDN-193189 | 3 mg/kg/day | 35 days | Number of Metastases | Treated: 11.0 ± 5.0 vs. Control: 6.1 ± 2.5 (at 28 days) | |

| Nude Mice | Breast Cancer (Bone Metastasis) | LDN-193189 | 3 mg/kg/day | 35 days | Size of Metastases | Higher bioluminescent signal per metastasis in treated group | |

| C57BL/6 Mice | Melanoma | LDN-193189 | 3 mg/kg, twice daily | 10 days | Tumor Growth | Significant decrease in the rate of tumor growth |

Table 2: In Vivo Effects of this compound on Tumor Growth and Metastasis.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's role in cancer metastasis are provided below.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a sheet of cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete culture medium

-

This compound stock solution

-

6-well or 12-well tissue culture plates

-

Sterile p200 pipette tips or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip or by removing a culture insert.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the PBS with a fresh complete culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Place the plate in a 37°C incubator with 5% CO2.

-

Capture images of the scratch at the same position at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).

-

Quantify the closure of the cell-free area over time using image analysis software (e.g., ImageJ). The rate of migration can be calculated by measuring the change in the width of the scratch.

Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and the effect of this compound on this process.

Materials:

-

Cancer cell line of interest

-

Serum-free culture medium

-

Complete culture medium (as a chemoattractant)

-

This compound stock solution

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel basement membrane matrix

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain (0.5%)

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the upper surface of the Transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.

-

Harvest and resuspend cancer cells in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add complete culture medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

-

Incubate the plate at 37°C with 5% CO2 for a period appropriate for the cell line's invasive potential (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Elute the crystal violet from the stained cells using a destaining solution (e.g., 10% acetic acid).

-

Quantify the eluted dye by measuring the absorbance at 570 nm using a plate reader. Alternatively, count the number of stained cells in multiple fields of view under a microscope.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term proliferative capacity and survival of single cancer cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

6-well tissue culture plates

-

Methanol or 4% paraformaldehyde for fixation

-

Crystal violet stain (0.5%)

Procedure:

-

Harvest and count the cancer cells.

-

Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., continuous exposure or a shorter treatment followed by replacement with fresh medium).

-

Incubate the plates at 37°C with 5% CO2 for 1-3 weeks, or until colonies are visible.

-

Wash the wells with PBS.

-

Fix the colonies with methanol or 4% paraformaldehyde for 15 minutes.

-

Stain the fixed colonies with 0.5% crystal violet for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound in cancer metastasis.

Caption: this compound inhibits BMP signaling by targeting BMP Type I receptors.

Caption: Workflow for investigating this compound's effect on metastasis.

Caption: ZNF217 promotes metastasis via BMP and PI3K/AKT pathways.

References

LDN-193189 Effects on Osteogenesis: A Technical Guide

Executive Summary

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. As a derivative of dorsomorphin, it exhibits greater specificity and can be used at lower concentrations.[1] This technical guide provides an in-depth analysis of the effects of LDN-193189 on osteogenesis, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation. LDN-193189 primarily functions by inhibiting the BMP type I receptors, Activin receptor-like kinase 2 (ALK2) and ALK3, thereby blocking the downstream phosphorylation of Smad1/5/8 and suppressing the expression of key osteogenic transcription factors and markers.[2][3][4] This document is intended for researchers, scientists, and drug development professionals investigating bone formation and potential therapeutic interventions for disorders involving excessive bone growth, such as heterotopic ossification.

Introduction to LDN-193189

LDN-193189 is a derivative of dorsomorphin, developed through a structure-activity relationship study to improve potency and specificity for BMP type I receptors.[1] While dorsomorphin has "off-target" effects, notably on AMP-activated kinase (AMPK), LDN-193189 demonstrates a much higher selectivity for BMP receptors ALK2 and ALK3. This specificity makes it a valuable tool for dissecting the role of BMP signaling in various biological processes, including osteogenesis, and a promising candidate for therapeutic development. Its primary application in research has been to inhibit BMP-induced osteoblast differentiation and to prevent ectopic bone formation in animal models.

Mechanism of Action

Inhibition of BMP Type I Receptors

The process of osteogenesis is heavily regulated by the BMP signaling pathway. BMP ligands, such as BMP-2 and BMP-4, initiate this cascade by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. LDN-193189 exerts its inhibitory effect by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, specifically ALK2 and ALK3. By preventing the phosphorylation and activation of these receptors, LDN-193189 effectively halts the transmission of the BMP signal downstream.

Downstream Effects on Signaling Pathways

The inhibition of ALK2 and ALK3 by LDN-193189 has profound effects on both canonical and non-canonical BMP signaling pathways.

-

Canonical Smad Pathway: In the canonical pathway, activated ALK2/3 receptors phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. LDN-193189 efficiently blocks this phosphorylation event. Consequently, the formation of a complex between phosphorylated Smad1/5/8 and the common mediator Smad4 is prevented, inhibiting its translocation into the nucleus where it would otherwise regulate the transcription of osteogenic genes.

-

Non-Canonical Pathways: In addition to the Smad pathway, BMP signaling can also activate non-Smad pathways, including the p38 mitogen-activated protein kinase (MAPK), ERK1/2, and Akt pathways. Studies in C2C12 mesenchymal precursor cells have shown that LDN-193189 not only blocks Smad1/5/8 phosphorylation but also inhibits the BMP-mediated activation of p38, ERK1/2, and Akt.

Quantitative Analysis of LDN-193189's Effects

In Vitro Efficacy

The inhibitory potency of LDN-193189 has been quantified in various in vitro systems. Its high affinity for ALK2 and ALK3 underscores its targeted effect on the BMP pathway.

| Target Receptor | IC₅₀ (nM) | Reference(s) |

| ALK1 | 0.8 | |

| ALK2 | 0.8 - 5 | |

| ALK3 | 5.3 - 30 | |

| ALK6 | 16.7 | |

| ALK4, ALK5, ALK7 (TGF-β/Activin Receptors) | >500 |

Experimental studies consistently demonstrate the ability of LDN-193189 to block osteogenic differentiation in various cell types.

| Cell Type | Osteogenic Stimulus | LDN-193189 Concentration | Key Findings | Reference(s) |

| Bone Marrow Stromal Cells (BMSCs) | BMP-2 (100 ng/mL) | ≥100 nM | Reduced Alizarin Red S staining; Reduced expression of RUNX2, ALPL, and SP7. | |

| C2C12 Myoblasts | BMP-4 | ~5 nM (IC₅₀) | Inhibited Smad1/5/8 phosphorylation and alkaline phosphatase (ALP) activity. | |

| C2C12 Myoblasts | BMP-2 (5 nM) | 0.5 µM | Abolished p-Smad1/5/8 generation; Inhibited p38, ERK1/2, and Akt activation. |

In Vivo Efficacy

In vivo studies have validated the anti-osteogenic effects of LDN-193189, particularly in models of heterotopic ossification (HO), a condition characterized by abnormal bone formation in soft tissues.

| Animal Model | LDN-193189 Dosage | Administration Route | Key Findings | Reference(s) |

| Mouse model of Fibrodysplasia Ossificans Progressiva (FOP) (caALK2 expression) | 3 mg/kg/day | Intraperitoneal (IP) | Reduced ectopic ossification and preserved joint function. | |

| Rat model of HO | Not specified | Not specified | Effectively treated HO, with ~66% of rats showing effective inhibition after 30 days. | |

| LDLR−/− mice on a high-fat diet | 2.5 mg/kg/day | Intraperitoneal (IP) | Markedly diminished nuclear p-SMAD1/5/8 within atheromatous lesions. |

Key Experimental Protocols

BMSC Osteogenic Differentiation Assay

This protocol is adapted from studies investigating the effect of LDN-193189 on human bone marrow stromal cells.

-

Cell Culture: Human BMSCs are cultured in low-glucose Dulbecco's modified Eagle medium (LG-DMEM) with 10% fetal bovine serum (FBS).

-

Osteogenic Induction: Cells are seeded in monolayer and, upon reaching confluence, the medium is switched to an osteogenic induction medium. This medium consists of LG-DMEM supplemented with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM L-ascorbic acid-2-phosphate.

-

Treatment: For experimental groups, the osteogenic medium is supplemented with an osteo-inductive agent like BMP-2 (e.g., 100 ng/mL) and varying concentrations of LDN-193189 (e.g., 0.1 to 1000 nM). A vehicle control (e.g., 0.1% DMSO) is also included.

-

Culture Maintenance: The cultures are maintained for 9-14 days, with the medium changed every 3 days.

-

Analysis:

-

Mineralization: Calcium deposition is assessed by fixing the cells and staining with Alizarin Red S.

-

Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of osteogenic marker genes such as RUNX2, ALPL (alkaline phosphatase), and SP7 (Osterix).

-

C2C12 Cell Signaling Assay

This protocol is based on the methodology to assess early signaling events in response to BMP and its inhibition.

-

Cell Culture: Murine C2C12 myoblasts are cultured to near confluence.

-

Serum Starvation: Cells are serum-starved for several hours to reduce basal signaling activity.

-

Inhibitor Pre-treatment: Cells are pre-treated with LDN-193189 (e.g., 0.5 µM) or vehicle for 30 minutes.

-

Ligand Stimulation: Cells are then stimulated with a BMP ligand (e.g., 5 nM BMP-2) for a short duration (e.g., 60 minutes).

-

Cell Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies against phosphorylated forms of Smad1/5/8, p38, Akt, and ERK1/2. Loading controls like GAPDH or tubulin are used to ensure equal protein loading.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

-

Cell Culture and Treatment: Cells are cultured and treated as described in the osteogenic differentiation protocol (Section 4.1) for an early time point (e.g., 7-10 days).

-

Cell Lysis: Cells are washed with PBS and lysed in a suitable buffer.

-

Colorimetric Assay: The cell lysate is incubated with a substrate such as p-nitrophenyl phosphate (pNPP). ALP in the lysate converts pNPP to p-nitrophenol, which produces a yellow color.

-

Quantification: The absorbance is measured using a spectrophotometer (at 405 nm), and ALP activity is typically normalized to the total protein content of the lysate.

Alizarin Red S Staining for Mineralization

This assay detects calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

-

Cell Culture and Treatment: Cells are cultured and treated as described in the osteogenic differentiation protocol (Section 4.1) for a later time point (e.g., 14-21 days).

-

Fixation: The cell monolayer is washed with PBS and fixed with 4% paraformaldehyde for 10-15 minutes.

-

Staining: After washing with deionized water, the cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

-

Washing and Visualization: Excess stain is removed by washing with deionized water. The red-orange stained mineralized nodules can be visualized and imaged using a microscope. For quantification, the stain can be extracted and measured spectrophotometrically.

Molecular and Cellular Consequences

Regulation of Osteogenic Transcription Factors

The inhibition of the BMP-Smad pathway by LDN-193189 directly impacts the expression of master transcription factors required for osteogenesis.

-

Runx2 (Runt-related transcription factor 2): Runx2 is essential for committing mesenchymal stem cells to the osteoblast lineage. Its expression is a primary target of BMP signaling.

-

Osterix (Osx, Sp7): Osterix acts downstream of Runx2 and is required for the differentiation of pre-osteoblasts into mature, matrix-depositing osteoblasts.

By blocking the nuclear translocation of the Smad complex, LDN-193189 prevents the upregulation of both Runx2 and Osterix, thereby halting the entire osteogenic program at its inception.

Impact on Osteoblast Markers and Mineralization

The downstream consequences of inhibiting Runx2 and Osterix include the reduced expression of genes that define a mature osteoblast and the suppression of bone matrix formation. This is evidenced by:

-

Reduced Alkaline Phosphatase (ALP) Expression and Activity: A key early marker of osteoblast function.

-

Decreased Expression of Matrix Proteins: Such as Type I Collagen (COL1A1) and Osteocalcin (OCN).

-

Inhibition of Mineralization: A functional endpoint of osteogenesis, demonstrated by a lack of calcium deposition in treated cultures.

Conclusion and Future Perspectives

LDN-193189 is a powerful and selective inhibitor of the BMP signaling pathway with well-documented anti-osteogenic effects. Its ability to block ALK2/3 kinase activity prevents the phosphorylation of Smad1/5/8, leading to the suppression of key osteogenic transcription factors and the subsequent inhibition of osteoblast differentiation and mineralization. The data gathered from in vitro and in vivo studies strongly support its utility as a research tool for investigating skeletal development and pathology. Furthermore, its efficacy in animal models of heterotopic ossification suggests significant therapeutic potential for treating diseases characterized by excessive or ectopic bone formation. Future research should continue to explore its long-term safety and efficacy in preclinical models, optimize delivery methods for clinical applications, and investigate its potential in combination therapies for a range of skeletal and vascular disorders.

References

- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellagentech.com [cellagentech.com]

- 4. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of LDN-193189 on Vascular Calcification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular calcification, the ectopic deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. This process, once considered a passive, degenerative disease, is now recognized as an active, cell-mediated phenomenon akin to bone formation. A key signaling pathway implicated in the osteogenic differentiation of vascular smooth muscle cells (VSMCs) and subsequent calcification is the Bone Morphogenetic Protein (BMP) pathway. LDN-193189, a potent and selective small molecule inhibitor of BMP type I receptors, has emerged as a critical tool for investigating the role of BMP signaling in vascular calcification and as a potential therapeutic agent. This technical guide provides an in-depth overview of LDN-193189, its mechanism of action, and its demonstrated effects on vascular calcification through a comprehensive review of preclinical studies. We present quantitative data in structured tables, detailed experimental methodologies, and visual representations of the core signaling pathways and experimental workflows.

Introduction to Vascular Calcification and the Role of BMP Signaling

Vascular calcification involves the transformation of VSMCs into osteoblast-like cells, a process driven by various stimuli, including chronic kidney disease, atherosclerosis, and diabetes.[1] The BMP signaling pathway, a crucial regulator of embryogenesis and tissue homeostasis, plays a pivotal role in this pathological process.[2] BMPs, such as BMP2 and BMP4, bind to type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream mediators, primarily the Smad proteins (Smad1/5/8).[3] Phosphorylated Smads then translocate to the nucleus to regulate the transcription of osteogenic genes, including Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation.[4][5] Dysregulation of this pathway in the vasculature can initiate and promote the calcification cascade.

LDN-193189: A Selective BMP Signaling Inhibitor

LDN-193189 is a derivative of dorsomorphin and acts as a potent and selective inhibitor of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6. By competing with ATP for the kinase domain of these receptors, LDN-193189 effectively blocks the phosphorylation of Smad1/5/8, thereby inhibiting the downstream signaling cascade that leads to osteogenic differentiation. Its high selectivity for BMP receptors over other TGF-β family receptors makes it a valuable tool for dissecting the specific role of BMP signaling in various biological and pathological processes, including vascular calcification.

Quantitative Data on the Efficacy of LDN-193189

The inhibitory effects of LDN-193189 on BMP signaling and its downstream consequences on vascular calcification have been quantified in numerous preclinical studies. The following tables summarize the key quantitative findings from both in vitro and in vivo experiments.

Table 1: In Vitro Inhibitory Activity of LDN-193189

| Target | Assay Type | IC50 | Cell Line | Reference |

| ALK1 | Kinase Assay | 0.8 nM | - | |

| ALK2 | Kinase Assay | 0.8 nM | - | |

| ALK3 | Kinase Assay | 5.3 nM | - | |

| ALK6 | Kinase Assay | 16.7 nM | - | |

| ALK2 (transcriptional activity) | Luciferase Reporter Assay | 5 nM | C2C12 | |

| ALK3 (transcriptional activity) | Luciferase Reporter Assay | 30 nM | C2C12 | |

| BMP4-mediated Smad1/5/8 activation | Western Blot | 5 nM | - |

Table 2: In Vivo Efficacy of LDN-193189 in Animal Models of Vascular Calcification

| Animal Model | Treatment | Duration | Key Findings | Reference |

| LDLR-/- Mice (High-Fat Diet) | 2.5 mg/kg/day i.p. | 20 weeks | Potently inhibited atheroma development, vascular inflammation, osteogenic activity, and calcification. | |

| LDLR-/- Mice (High-Fat Diet) | 2.5 mg/kg/day i.p. | 20 weeks | Lowered LDL serum cholesterol by 35%. | |

| MGP-/- Mice | Not specified | 28 days | Aortic calcification was 80% less compared to vehicle-treated controls (P<0.001). | |

| MGP-/- Mice | Not specified | - | LDN-193189-treated mice survived longer than vehicle-treated mice. | |

| Chronic Kidney Disease (CKD) Mice | Not specified | - | Prevented endothelial dysfunction and osteogenic differentiation. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used in studies investigating the effects of LDN-193189 on vascular calcification.

In Vivo Models of Vascular Calcification

-

Animal Strain: LDL receptor-deficient (LDLR-/-) mice on a C57BL/6J background.

-

Diet: To induce atherosclerosis and subsequent calcification, mice are fed a high-fat "Western" diet, typically containing 21% fat and 0.15-1.25% cholesterol, for an extended period (e.g., 16-20 weeks).

-

LDN-193189 Administration: LDN-193189 is typically administered daily via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg.

-

Assessment of Calcification:

-

Histology: Aortic sections are stained with Alizarin Red S or von Kossa to visualize calcium deposits.

-

Imaging: Near-infrared fluorescence reflectance imaging using osteogenic probes (e.g., OsteoSense) or micro-computed tomography (µCT) can be used for quantitative assessment of calcification.

-

Biochemical Analysis: Calcium content in the aorta can be measured using assays like the o-cresolphthalein complexone method.

-

-

Animal Strain: Matrix Gla Protein-deficient (MGP-/-) mice. These mice spontaneously develop extensive arterial calcification and typically die within two months.

-

LDN-193189 Administration: Treatment with LDN-193189 is initiated shortly after birth.

-

Assessment of Calcification: Similar to the LDLR-/- model, Alizarin Red S staining and fluorescent bisphosphonate probes are used to assess aortic calcification. Survival rates are also a key endpoint in this model.

In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Model

-

Cell Culture: Primary human or rodent aortic smooth muscle cells are cultured in appropriate growth media.

-

Induction of Calcification: VSMCs are treated with an osteogenic medium containing elevated levels of phosphate (e.g., 1.9-2.5 mM) and sometimes calcium to induce osteogenic differentiation and mineralization.

-

LDN-193189 Treatment: LDN-193189 is added to the culture medium at various concentrations (typically in the nanomolar to low micromolar range) to assess its inhibitory effect on calcification.

-

Assessment of Calcification and Osteogenic Differentiation:

-

Alizarin Red S Staining: This is a common method to stain for calcium deposits in the cell culture plate. The stain can be extracted and quantified spectrophotometrically.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression of osteogenic marker genes such as RUNX2, ALPL (alkaline phosphatase), and SP7 (osterix).

-

Protein Analysis: Western blotting is used to assess the phosphorylation status of Smad1/5/8 and the protein levels of osteogenic markers.

-

Enzymatic Activity Assays: Alkaline phosphatase activity, a key marker of osteogenic differentiation, can be measured using a colorimetric assay.

-

Visualizing the Core Mechanisms: Signaling Pathways and Workflows

BMP Signaling Pathway and its Inhibition by LDN-193189

References

- 1. stemcell.com [stemcell.com]

- 2. Vascular Calcification in Rodent Models—Keeping Track with an Extented Method Assortment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Osteoprotegerin Inhibits Vascular Calcification Without Affecting Atherosclerosis in ldlr(-/-) Mice - PMC [pmc.ncbi.nlm.nih.gov]

LDN-193189: A Comprehensive Technical Guide on its Role as a Bone Morphogenetic Protein (BMP) Signaling Inhibitor

Disclaimer: Initial investigations into LDN-193189 as a phosphatidylcholine transfer protein (PCTP) inhibitor did not yield supporting scientific evidence. The available body of research overwhelmingly identifies LDN-193189 as a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This guide will therefore focus on its well-documented function as a BMP inhibitor.

This technical guide provides an in-depth overview of LDN-193189, a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and potential therapeutic applications of this compound.

Core Mechanism of Action

LDN-193189 is a derivative of Dorsomorphin and functions as a highly selective antagonist of the BMP type I receptors.[1][2] It effectively inhibits the transcriptional activity of Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[3][4] By binding to the ATP-binding pocket of these receptors, LDN-193189 prevents the phosphorylation of downstream signaling mediators, primarily Smad1, Smad5, and Smad8.[3] This blockade of the canonical Smad pathway, as well as non-Smad pathways like p38 MAPK and Akt, effectively abrogates BMP-induced cellular responses.

Quantitative Data: Inhibitory Activity of LDN-193189

The inhibitory potency of LDN-193189 against various BMP type I receptors has been quantified in multiple studies. The following table summarizes the key inhibitory concentration (IC50) values.

| Target Receptor | IC50 (in vitro kinase assay) | IC50 (transcriptional activity in C2C12 cells) | Reference |

| ALK1 | 0.8 nM | - | |

| ALK2 | 0.8 nM | 5 nM | |

| ALK3 | 5.3 nM | 30 nM | |

| ALK6 | 16.7 nM | - | |

| ALK4, ALK5, ALK7 | ≥ 500 nM | - |

Experimental Protocols

The characterization of LDN-193189 as a BMP inhibitor has been established through a variety of in vitro and in vivo experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of LDN-193189 on the kinase activity of purified BMP type I receptors.

Methodology:

-

Recombinant human ALK kinase domains are incubated with a specific substrate (e.g., a generic kinase substrate or a Smad-derived peptide) and γ-³²P-ATP in a kinase reaction buffer.

-

Varying concentrations of LDN-193189 are added to the reaction mixtures.

-

The reactions are allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reactions are stopped, and the amount of ³²P incorporated into the substrate is quantified using methods like scintillation counting or phosphorimaging.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based BMP Signaling Assay (C2C12 Alkaline Phosphatase Assay)

Objective: To measure the inhibitory effect of LDN-193189 on BMP-induced downstream signaling in a cellular context.

Methodology:

-

Mouse myoblast C2C12 cells, which differentiate into osteoblasts in response to BMP signaling, are seeded in 96-well plates.

-

The cells are treated with various concentrations of LDN-193189 for a short pre-incubation period (e.g., 30 minutes).

-

A BMP ligand, such as BMP2 or BMP4, is then added to the wells to stimulate the signaling pathway.

-

The cells are incubated for a period sufficient to induce alkaline phosphatase (ALP) expression, a marker of osteoblast differentiation (typically 3-6 days).

-

Cell lysates are prepared, and ALP activity is measured using a colorimetric substrate such as p-nitrophenylphosphate (pNPP).

-

The absorbance is read at 405 nm, and the IC50 value is determined by analyzing the dose-response curve.

Western Blot Analysis for Smad Phosphorylation

Objective: To directly assess the effect of LDN-193189 on the phosphorylation of Smad1/5/8.

Methodology:

-

C2C12 cells or other BMP-responsive cell lines are serum-starved and then pre-treated with different concentrations of LDN-193189.

-

The cells are subsequently stimulated with a BMP ligand for a short period (e.g., 1 hour).

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated Smad1/5/8 (p-Smad1/5/8).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

The membrane is also probed for total Smad1/5/8 and a loading control (e.g., GAPDH or tubulin) to ensure equal protein loading.

Visualizations: Signaling Pathways and Experimental Workflows

BMP Signaling Pathway and Inhibition by LDN-193189

References

- 1. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. stemcell.com [stemcell.com]

Unraveling the Dichotomy of BMP Signaling: A Technical Guide to the Smad and non-Smad Pathways in the Presence of LDN-193189

For the researcher, scientist, and drug development professional, this in-depth guide provides a comprehensive technical overview of the canonical Smad and non-canonical non-Smad signaling pathways downstream of Bone Morphogenetic Protein (BMP) receptors. It critically examines the mechanism and utility of LDN-193189, a potent and selective small molecule inhibitor, in dissecting these intricate cellular communication networks.

This document delves into the molecular mechanics of BMP signal transduction, detailing the activation of both Smad-dependent and -independent cascades. Furthermore, it offers a practical guide to the experimental methodologies employed to investigate these pathways, with a focus on the application of LDN-193189 as a crucial tool for pathway elucidation and therapeutic development. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

The Dual Nature of BMP Signaling: Smad and non-Smad Pathways

Bone Morphogenetic Proteins (BMPs) constitute a large group of signaling molecules within the Transforming Growth Factor-beta (TGF-β) superfamily that play pivotal roles in embryonic development, tissue homeostasis, and disease pathogenesis. Upon binding to a heteromeric complex of type I and type II serine/threonine kinase receptors, BMPs initiate a cascade of intracellular events that can be broadly categorized into two distinct branches: the canonical Smad pathway and the non-canonical (or non-Smad) pathways.[1][2]

The Canonical Smad Pathway: This is the classical and most direct route for BMP signal transduction. Ligand binding leads to the phosphorylation and activation of the type I receptor (e.g., ALK2, ALK3), which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[3][4] These activated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4. This heteromeric complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.

The Non-Canonical (Non-Smad) Pathways: In addition to the Smad-dependent cascade, BMP receptors can also activate a variety of Smad-independent signaling pathways. These include the mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK and Extracellular signal-regulated kinase (ERK), as well as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5] The activation of these pathways adds another layer of complexity to BMP signaling, allowing for a more diverse and context-dependent cellular response.

LDN-193189: A Potent Probe for Dissecting BMP Signaling

LDN-193189 is a small molecule inhibitor that has emerged as a critical tool for studying BMP signaling. It is a derivative of dorsomorphin and exhibits high potency and selectivity for the BMP type I receptors, particularly ALK2 and ALK3. By inhibiting the kinase activity of these receptors, LDN-193189 effectively blocks the initiation of both Smad and non-Smad signaling cascades downstream of BMPs.

Quantitative Analysis of LDN-193189 Inhibition

The efficacy and selectivity of LDN-193189 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of LDN-193189 against different kinases and its impact on downstream signaling events.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK1 | 0.8 | Kinase Assay | |

| ALK2 | 0.8 - 5 | Kinase Assay | |

| ALK3 | 5.3 - 30 | Kinase Assay | |

| ALK6 | 16.7 | Kinase Assay |

Table 1: Inhibitory activity of LDN-193189 against BMP type I receptors (ALKs). The IC50 values demonstrate the high potency of LDN-193189 for ALK1, ALK2, and ALK3.

| Signaling Pathway | Inhibitory Effect | Cell Line | LDN-193189 Concentration | Reference |

| Smad1/5/8 Phosphorylation | Inhibition | C2C12 | 0.5 µM | |

| p38 MAPK Phosphorylation | Inhibition | C2C12 | 0.5 µM | |

| ERK1/2 Phosphorylation | Inhibition | C2C12 | 0.5 µM | |

| Akt Phosphorylation | Inhibition | C2C12 | 0.5 µM |

Table 2: Inhibitory effects of LDN-193189 on downstream Smad and non-Smad signaling pathways in C2C12 myoblast cells.

Visualizing the Pathways and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

To facilitate the replication and adaptation of studies investigating BMP signaling with LDN-193189, this section provides detailed methodologies for key experiments.

Cell Culture and Treatment

The mouse myoblast cell line, C2C12, is a commonly used model system for studying BMP signaling due to its robust response to BMP ligands.

-

Cell Culture: C2C12 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. It is crucial to subculture the cells before they reach confluence to prevent spontaneous differentiation.

-

Serum Starvation: Prior to inhibitor and ligand treatment, cells are often serum-starved for 4 to 24 hours in DMEM containing 0.5-2% FBS to reduce basal signaling activity.

-

LDN-193189 and BMP Ligand Treatment:

-

Prepare a stock solution of LDN-193189 in dimethyl sulfoxide (DMSO).

-

Pre-treat serum-starved cells with the desired concentration of LDN-193189 (e.g., 0.5 µM) or vehicle (DMSO) for 30 to 60 minutes.

-

Stimulate the cells with a specific BMP ligand (e.g., 5 nM BMP2) for the desired time period (e.g., 15, 30, 60 minutes).

-

Western Blot Analysis for Phosphorylated Proteins

Western blotting is a fundamental technique to assess the activation state of signaling proteins by detecting their phosphorylation.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford assay or BCA assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Smad1/5/8, anti-phospho-p38, anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system. To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-tubulin.

In Vitro Kinase Assay

In vitro kinase assays are performed to directly measure the inhibitory effect of a compound on the enzymatic activity of a specific kinase.

-

Reaction Setup: In a typical assay, the recombinant active kinase (e.g., ALK2 or ALK3) is incubated with a substrate (e.g., a generic kinase substrate or a specific Smad peptide), ATP (often radiolabeled with ³²P or ³³P), and the test compound (LDN-193189) in a kinase reaction buffer.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 15-30 minutes).

-

Detection of Substrate Phosphorylation: The extent of substrate phosphorylation is quantified. If a radiolabeled ATP is used, the phosphorylated substrate can be captured on a filter membrane, and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies in an ELISA-based format or luminescence-based assays that measure ADP production can be employed.

-

IC50 Determination: To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the resulting data are fitted to a dose-response curve.

Conclusion

The intricate interplay between the Smad and non-Smad signaling pathways provides a sophisticated mechanism for cells to interpret and respond to BMP signals in a highly regulated and context-specific manner. The small molecule inhibitor LDN-193189, with its high potency and selectivity for BMP type I receptors, serves as an invaluable tool for researchers to dissect these complex signaling networks. The detailed protocols and quantitative data presented in this guide are intended to empower scientists in their efforts to further elucidate the roles of these pathways in health and disease, and to facilitate the development of novel therapeutic strategies targeting BMP signaling.

References

- 1. Inhibition of bone morphogenetic proteins signaling suppresses metastasis melanoma: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of LDN-193189: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro characterization of LDN-193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. The data and protocols summarized herein are essential for researchers investigating BMP signaling and professionals involved in the development of related therapeutics.

Mechanism of Action

LDN-193189 is a derivative of Dorsomorphin and acts as a highly selective inhibitor of BMP type I receptors.[1] It specifically targets the activin receptor-like kinase (ALK) family members ALK1, ALK2, ALK3, and ALK6.[1][2] By binding to the ATP-binding pocket of these receptors, LDN-193189 prevents their phosphorylation and subsequent activation by BMP ligands. This blockade inhibits the downstream signaling cascade, including both the canonical Smad pathway (Smad1/5/8 phosphorylation) and non-Smad pathways, such as the p38 MAPK, Akt, and ERK1/2 pathways.[3][4] The inhibition of these pathways ultimately modulates the transcription of BMP target genes.

Quantitative Analysis of In Vitro Activity

The potency and selectivity of LDN-193189 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) from cell-free kinase assays and cell-based functional assays.

Table 1: Cell-Free Kinase Assay Data

| Target | IC50 (nM) |

| ALK1 | 0.8 |

| ALK2 | 0.8 |

| ALK3 | 5.3 |

| ALK6 | 16.7 |

| ALK4 | 101 |

| ALK5 | ≥ 500 |

| ALK7 | ≥ 500 |

| ActRIIA | 210 |

Table 2: Cell-Based Assay Data

| Assay Description | Cell Line | Ligand | IC50 (nM) |

| BMP4-mediated Smad1/5/8 activation | - | BMP4 | 5 |

| ALK2 transcriptional activity | C2C12 | - | 5 |

| ALK3 transcriptional activity | C2C12 | - | 30 |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key in vitro experiments used to characterize LDN-193189.

Cell-Free Kinase Assay

This assay quantifies the direct inhibitory effect of LDN-193189 on the kinase activity of purified BMP receptors.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

-

Reconstitute purified recombinant ALK kinase domains in an appropriate buffer.

-

Prepare a substrate solution (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

-

Prepare a solution of [γ-32P]ATP or use a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay).

-

Prepare serial dilutions of LDN-193189 in DMSO, with the final DMSO concentration in the assay kept below 1%.

-

-

Assay Procedure:

-

In a microplate, combine the reaction buffer, the specific ALK kinase, and the desired concentration of LDN-193189 or vehicle (DMSO).

-

Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate and [γ-32P]ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

-

Detection and Analysis:

-

Spot the reaction mixture onto a phosphocellulose membrane or filter paper.

-

Wash the membrane extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Calculate the percentage of kinase inhibition for each LDN-193189 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

C2C12 Alkaline Phosphatase Assay

This cell-based assay measures the effect of LDN-193189 on BMP-induced osteoblast differentiation, for which alkaline phosphatase is a key marker.

Protocol:

-

Cell Culture and Seeding:

-

Culture C2C12 myoblast cells in DMEM supplemented with 10% FBS.

-

Seed the cells into 96-well plates at a density of 2,000 cells per well in DMEM with 2% FBS.

-

-

Treatment:

-

After cell attachment (e.g., 24 hours), treat the cells in quadruplicate with a BMP ligand (e.g., BMP2 or BMP4) and varying concentrations of LDN-193189 or vehicle.

-

-

Incubation:

-

Incubate the cells for 6 days in a humidified incubator at 37°C and 5% CO2.

-

-

Cell Lysis and Alkaline Phosphatase Measurement:

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells in 50 μL of Tris-buffered saline containing 1% Triton X-100.

-

Add the cell lysates to a new 96-well plate containing a p-nitrophenylphosphate (pNPP) reagent.

-

Incubate for 1 hour and measure the absorbance at 405 nm to determine alkaline phosphatase activity.

-

-

Cell Viability Assay:

-

In a replicate plate treated identically, measure cell viability using an assay such as CellTiter-Glo® or MTT to normalize for any cytotoxic effects of the compound.

-

-

Data Analysis:

-

Normalize the alkaline phosphatase activity to cell viability.

-

Calculate the percentage of inhibition for each LDN-193189 concentration.

-

Determine the IC50 value by plotting the dose-response curve.

-

Western Blotting for Phospho-Smad1/5/8

This method is used to directly assess the inhibition of the canonical BMP signaling pathway by measuring the phosphorylation status of Smad1/5/8.

Protocol:

-

Cell Culture and Treatment:

-

Seed C2C12 cells in 6-well plates and grow to near confluence.

-

Serum-starve the cells for a few hours prior to treatment.

-

Pre-treat the cells with various concentrations of LDN-193189 or vehicle for 30 minutes.

-

Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for a specified time (e.g., 15-60 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Smad1/5/8 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Smad1/5/8 or a housekeeping protein like GAPDH or β-tubulin.

-

Quantify the band intensities using densitometry software and normalize the phospho-Smad1/5/8 signal to the total protein or loading control.

-

Visualizations

Signaling Pathway Diagram

References

LDN-193189: A Technical Guide to its Therapeutic Potential as a Selective BMP Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LDN-193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It details the molecule's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and explores its therapeutic potential across a range of diseases, including genetic disorders, cancer, and cardiovascular conditions.

Introduction: The Bone Morphogenetic Protein (BMP) Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily.[1][2] They play crucial roles in embryonic development, tissue homeostasis, and cellular processes such as proliferation, differentiation, and apoptosis.[3][4] The BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[2] This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates intracellular signaling molecules known as SMADs (specifically SMAD1, SMAD5, and SMAD8). Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. Dysregulation of the BMP pathway is implicated in numerous diseases, making it a critical target for therapeutic intervention.

LDN-193189 emerged from a structure-activity relationship study of Dorsomorphin, the first-identified small molecule inhibitor of BMP signaling. LDN-193189 demonstrates significantly greater potency and selectivity, making it a valuable tool for both research and potential clinical applications.

Mechanism of Action of LDN-193189

LDN-193189 exerts its function by selectively inhibiting the kinase activity of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). It primarily targets ALK1, ALK2, and ALK3, with a lesser effect on ALK6. By binding to the ATP-binding pocket of these receptors, LDN-193189 prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling.

This inhibition affects both the canonical SMAD-dependent pathway and non-canonical, SMAD-independent pathways, including the p38 mitogen-activated protein kinase (MAPK), ERK1/2, and Akt signaling cascades. A key feature of LDN-193189 is its high selectivity for BMP receptors over those of the TGF-β and Activin pathways (such as ALK4, ALK5, and ALK7), allowing for precise modulation of BMP-specific signaling.

Quantitative Data Summary

LDN-193189 has been characterized in various in vitro assays to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target Receptor/Assay | IC₅₀ Value (nM) | Assay Type/Cell Line | Reference(s) |

| Kinase Activity | |||

| ALK1 | 0.8 | Kinase Assay | |

| ALK2 | 0.8 | Kinase Assay | |

| ALK3 | 5.3 | Kinase Assay | |

| ALK6 | 16.7 | Kinase Assay | |

| ALK4 | 101 | Kinase Assay | |

| ActRIIA | 210 | Kinase Assay | |

| Transcriptional Activity | |||

| ALK2 | 5 | C2C12 cells | |

| ALK3 | 30 | C2C12 cells | |

| ALK4, ALK5, ALK7 | ≥ 500 | C2C12 cells | |

| Downstream Signaling | |||

| BMP4-mediated SMAD1/5/8 Activation | 5 | C2C12 cells |

Table 1: In Vitro Potency of LDN-193189.

Therapeutic Potential and Preclinical Evidence

Preclinical studies have highlighted the therapeutic potential of LDN-193189 in several disease models.

Fibrodysplasia Ossificans Progressiva (FOP)

FOP is a rare genetic disorder characterized by progressive heterotopic ossification (HO), driven by gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 receptor.

-

In Vivo Efficacy: In mouse models expressing a constitutively active form of ALK2 (caALK2), administration of LDN-193189 (e.g., 3 mg/kg, intraperitoneally) effectively prevented ectopic bone formation, preserved joint mobility, and reduced functional impairment.

Oncology

Aberrant BMP signaling can influence tumor growth and the tumor microenvironment.

-

Prostate and Breast Cancer: LDN-193189 has been shown to inhibit tumor growth in preclinical models of prostate and breast cancer. In models of prostate cancer bone metastases, it attenuated tumor growth and reduced associated bone formation.

-

Diffuse Intrinsic Pontine Glioma (DIPG): In animal models of this aggressive pediatric brain tumor, treatment with ALK2 inhibitors like LDN-193189 extended survival by mitigating BMP-mediated tumor growth signals.

Cardiovascular Disease

BMP signaling is involved in vascular inflammation and calcification, key processes in atherosclerosis.

-

Atherosclerosis: In LDL receptor-deficient (LDLR-/-) mice, prolonged treatment with LDN-193189 was well-tolerated and potently inhibited the development of atheroma, vascular inflammation, osteogenic activity, and calcification. It also lowered LDL serum cholesterol by 35%.

Stem Cell Differentiation

The high selectivity of LDN-193189 makes it a standard reagent in dual-SMAD inhibition protocols for directed differentiation of pluripotent stem cells (PSCs).

-

Neural Induction: Combined with a TGF-β inhibitor (e.g., SB431542), LDN-193189 efficiently promotes the differentiation of PSCs into neural progenitor cells, cortical neurons, and nociceptive sensory neurons.

-

Other Lineages: It is also used in protocols to generate pancreatic beta cells, anterior foregut endoderm, and sensory epithelial cells of the inner ear from PSCs.

Key Experimental Protocols

In Vitro Alkaline Phosphatase (ALP) Activity Assay

This assay is commonly used to assess BMP-induced osteogenic differentiation in vitro and the inhibitory effect of compounds like LDN-193189.

Methodology:

-

Cell Seeding: C2C12 myoblast cells are seeded into 96-well plates at a density of approximately 2,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS).

-

Treatment: Cells are treated in quadruplicate with a BMP ligand (e.g., BMP4) and varying concentrations of LDN-193189 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 6 days to allow for osteogenic differentiation.

-

Lysis and ALP Measurement: After incubation, cells are lysed. The lysate is transferred to a new plate and incubated with a p-nitro-phenylphosphate (pNPP) reagent for 1 hour. Alkaline phosphatase activity is quantified by measuring the absorbance at 405 nm.

-

Viability Measurement: In parallel, cell viability in replicate wells is measured using a suitable assay (e.g., Cell Titer Aqueous One) by reading absorbance at 490 nm to normalize the ALP activity data.

Western Blotting for SMAD Phosphorylation

This protocol is used to directly measure the inhibition of the canonical BMP signaling pathway.

Methodology:

-

Cell Culture and Starvation: C2C12 cells are cultured to near confluence and then serum-starved for several hours to reduce basal signaling activity.

-

Pre-treatment: Cells are pre-treated with LDN-193189 (e.g., 0.5 µM) or vehicle for 30 minutes.

-

Stimulation: Cells are then stimulated with a BMP ligand (e.g., 5 nM BMP2) for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8). The membrane is subsequently stripped and re-probed with antibodies for total SMAD1/5/8 and a loading control (e.g., GAPDH or Tubulin) to ensure equal protein loading.

-

Detection: Bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-SMAD bands is quantified and normalized to the total SMAD and loading control bands.

In Vivo FOP Mouse Model

This protocol evaluates the efficacy of LDN-193189 in a disease-relevant animal model.

Methodology:

-

Animal Model: Conditional caALK2-transgenic mice are used, where the expression of constitutively active ALK2 is induced postnatally.

-

Induction of HO: At postnatal day 7 (P7), an adenovirus expressing Cre recombinase (Ad.Cre) is injected intramuscularly to induce localized caALK2 expression and an associated inflammatory response, which triggers heterotopic ossification.

-

Treatment: Mice are treated with LDN-193189 (e.g., 3 mg/kg, administered intraperitoneally every 12 hours) or a vehicle control.

-

Monitoring and Analysis: The development of ectopic bone is monitored over time (e.g., at P15, P30, and P60) using methods such as micro-CT imaging or radiography. Functional outcomes, such as range of motion in affected joints, are also assessed. Histological analysis of tissue sections can be performed to examine endochondral bone formation.

Conclusion and Future Directions

LDN-193189 is a powerful research tool and a promising therapeutic candidate due to its high potency and selectivity as an inhibitor of BMP type I receptors. Preclinical data strongly support its potential for treating diseases driven by excessive BMP signaling, such as FOP, certain cancers, and atherosclerosis. Its utility in directing stem cell fate further broadens its application in regenerative medicine.

Future research should focus on completing the preclinical safety and toxicology profile of LDN-193189 and its analogs. The initiation of clinical trials, particularly for rare diseases like FOP where treatment options are limited, is a critical next step. Furthermore, exploring combination therapies, for instance with existing cancer treatments, could reveal synergistic effects and overcome resistance mechanisms. The continued investigation of LDN-193189 and next-generation BMP inhibitors will be pivotal in translating the modulation of this fundamental pathway into tangible clinical benefits.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellgs.com [cellgs.com]

- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

effective in vitro concentration of LDN-193188

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of Dorsomorphin and exhibits high affinity for BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6. By inhibiting these receptors, LDN-193189 effectively blocks the downstream phosphorylation of Smad1, Smad5, and Smad8, which are key mediators of BMP signaling. This compound has become an invaluable tool in studying the role of the BMP pathway in various biological processes, including cell differentiation, development, and disease.

Mechanism of Action

LDN-193189 exerts its inhibitory effects by competing with ATP for the kinase domain of BMP type I receptors. This prevents the transphosphorylation and activation of the receptors by BMP ligands, thereby abrogating downstream signaling cascades. Notably, LDN-193189 demonstrates significant selectivity for BMP receptors over other signaling pathways such as TGF-β, AMPK, PDGFR, and MAPK signaling.

Data Presentation: Effective In Vitro Concentrations of LDN-193189

The effective concentration of LDN-193189 can vary depending on the cell type, the specific assay, and the desired outcome. The following tables summarize the reported effective concentrations and IC50 values for LDN-193189 in various in vitro applications.

Table 1: IC50 Values of LDN-193189

| Target | Assay Type | IC50 Value | Cell Line/System | Reference |

| ALK1 | Kinase Assay | 0.8 nM | Cell-free | [1][2] |

| ALK2 | Kinase Assay | 0.8 nM | Cell-free | [1] |

| ALK2 Transcriptional Activity | Reporter Assay | 5 nM | C2C12 cells | |

| ALK3 | Kinase Assay | 5.3 nM | Cell-free | |

| ALK3 Transcriptional Activity | Reporter Assay | 30 nM | C2C12 cells | |

| ALK6 | Kinase Assay | 16.7 nM | Cell-free | |

| BMP4-mediated Smad1/5/8 activation | Western Blot | 5 nM | - |

Table 2: Effective Concentrations of LDN-193189 in Cell-Based Assays

| Cell Line | Assay | Effective Concentration | Incubation Time | Outcome | Reference |

| C2C12 | Inhibition of Smad & non-Smad signaling | 0.5 µM | 30 min pre-treatment | Inhibition of BMP2-mediated activation | |

| C2C12 | Alkaline Phosphatase Activity | 5 nM | 6 days | Inhibition of BMP-induced osteoblast differentiation | |

| Bone Marrow Stromal Cells (BMSCs) | Osteogenic Differentiation | ≥100 nM | 9 days | Counteracted BMP-2 induced mineralization | |

| Human Pluripotent Stem Cells (hPSCs) | Neural Induction | 100 nM | 18 days | Promoted differentiation into motor neurons (in combination with other small molecules) | |

| HC11 and IMECs | ALDH1 Activity (Stem Cell Marker) | 1 µM | 48 hours | Reduction of ALDH1+ stem cell population | |